molecular formula C20H24N2O2 B2936276 1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 887348-47-2

1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2936276
CAS No.: 887348-47-2
M. Wt: 324.424
InChI Key: IXVYZOJWFPKWKQ-UHFFFAOYSA-N
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Description

1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Scientific Research Applications

1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Future Directions

The future directions for research on “1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol” and similar compounds likely involve further exploration of their biological activities and potential applications in drug development .

Preparation Methods

The synthesis of 1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazole ring.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenoxyethyl moiety.

    Introduction of the Propanol Group: The final step involves the addition of the propanol group, which can be achieved through various methods such as reduction or Grignard reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzodiazole ring or the phenoxyethyl group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions.

Comparison with Similar Compounds

1-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-4-19(23)20-21-17-7-5-6-8-18(17)22(20)9-10-24-16-12-14(2)11-15(3)13-16/h5-8,11-13,19,23H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVYZOJWFPKWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=CC(=CC(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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